molecular formula C24H22N2OS3 B2895605 N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4-(methylthio)phenyl)acetamide CAS No. 919850-64-9

N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4-(methylthio)phenyl)acetamide

Cat. No.: B2895605
CAS No.: 919850-64-9
M. Wt: 450.63
InChI Key: BZIJYLPORRVRFQ-UHFFFAOYSA-N
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Description

N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4-(methylthio)phenyl)acetamide is a useful research compound. Its molecular formula is C24H22N2OS3 and its molecular weight is 450.63. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antitumor Activity

Research has highlighted the synthesis of novel compounds featuring the benzothiazole moiety for their potential antitumor activities. Derivatives of benzothiazole have been synthesized and evaluated against a range of human tumor cell lines, demonstrating considerable anticancer activity in specific cases. Such compounds are synthesized through reactions involving aminobenzoic acid, aminothiophenol, and various heterocyclic ring systems, underscoring the structural versatility and potential of benzothiazole derivatives in cancer research (Yurttaş, Tay, & Demirayak, 2015).

Antimicrobial and Antifungal Applications

Another avenue of research involves the synthesis and characterization of benzothiazole derivatives for antimicrobial and antifungal applications. The preparation of such compounds through reactions involving chloroacetyl chloride and various aromatic aldehydes has been documented, with the resulting compounds showing sensitivity against both Gram-positive and Gram-negative organisms (Azeez & Abdullah, 2019).

Anti-inflammatory Potential

The chemical structure of benzothiazole derivatives has also been investigated for its anti-inflammatory properties. Synthesis of compounds bearing the benzothiazole structure and their subsequent evaluation for anti-inflammatory activity revealed significant effects, suggesting their potential for therapeutic application in inflammatory conditions (Sunder & Maleraju, 2013).

Theoretical Investigations for Drug Applications

Benzothiazole derivatives have been subjected to theoretical investigations, including computational calculations and molecular docking studies, to assess their potential as drugs for various diseases, including malaria and COVID-19. These studies provide insights into the reactivity, antimalarial activity, and possible interactions with biological targets, offering a foundation for future drug development (Fahim & Ismael, 2021).

Novel Syntheses for Diverse Biological Activities

Further research has explored the synthesis of polyfunctionally substituted heterocyclic compounds derived from benzothiazole-related structures, demonstrating a wide range of biological activities including antiproliferative effects against cancer cell lines. These studies highlight the synthetic versatility of benzothiazole derivatives and their significant potential in medicinal chemistry (Shams et al., 2010).

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(4-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2OS3/c1-28-16-12-10-15(11-13-16)14-21(27)26-24-22(17-6-2-4-8-19(17)29-24)23-25-18-7-3-5-9-20(18)30-23/h3,5,7,9-13H,2,4,6,8,14H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZIJYLPORRVRFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CC(=O)NC2=C(C3=C(S2)CCCC3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.